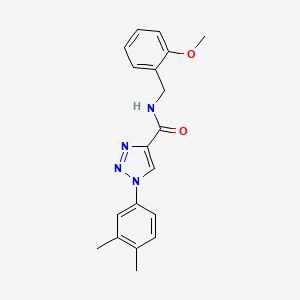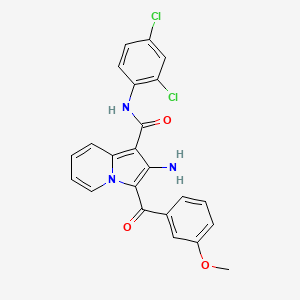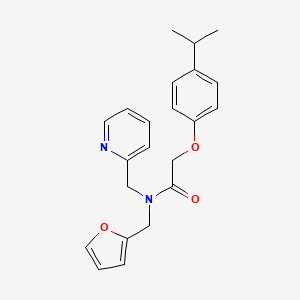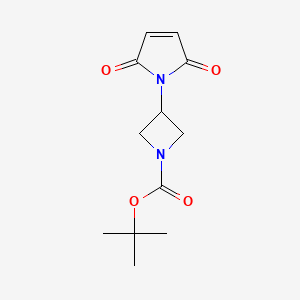![molecular formula C15H9N3OS3 B2407610 N-(4-(thiophen-2-yl)thiazol-2-yl)benzo[d]thiazole-6-carboxamide CAS No. 681167-75-9](/img/structure/B2407610.png)
N-(4-(thiophen-2-yl)thiazol-2-yl)benzo[d]thiazole-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4-(thiophen-2-yl)thiazol-2-yl)benzo[d]thiazole-6-carboxamide” is a compound that contains a thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen . Thiazoles are known for their diverse biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties .
Synthesis Analysis
The synthesis of this compound has been described in the literature . The yield was reported to be 65%. The compound was characterized using 1H NMR and 13C NMR spectroscopy .Molecular Structure Analysis
Thiazoles are planar molecules, and their aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms .Chemical Reactions Analysis
The chemical reactions involving thiazole derivatives have been extensively studied . The thiazole ring can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical and Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Antitumor Activity
- Synthesis and Antitumor Activity : A study focused on the synthesis of 6-(N/Me)-N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-3-carboxamides, closely related to the chemical structure , and their antitumor activities. It was found that certain derivatives have significant antitumor effects, highlighting the potential of these compounds in cancer research (Ostapiuk et al., 2017).
Heterocyclic Synthesis
- Synthesis of Thiophenylhydrazonoacetates : The synthesis of benzo[b]thiophen-2-yl-hydrazonoesters, which share a similar structural motif with the chemical , was explored. This research provides insight into the reactivity of these compounds, forming a basis for further studies in heterocyclic chemistry (Mohareb et al., 2004).
Microwave Assisted Synthesis and Spectroscopic Characterization
- Novel Derivatives Synthesis : A study synthesized novel thiophene-benzothiazole derivative azomethine compounds using microwave-assisted synthesis methods. This work contributes to the understanding of the chemical properties and potential applications of these derivatives in various scientific fields (Ermiş & Durmuş, 2020).
Biological Screening
- Antimicrobial Activities : Research on thiazole-5-carboxamide derivatives, closely related to the compound , revealed varied biological activities including antibacterial and antifungal effects. These findings are significant for the development of new antimicrobial agents (Mhaske et al., 2011).
Electrochromic Applications
- Electrochromic Properties of Derivatives : A study explored the electrochromic properties of polymers containing 2-(thiophen-2-yl)thiazole, a structural component similar to the compound . This research provides insights into the potential use of these materials in electrochromic devices (Han et al., 2015).
Chemosensors for Anions
- Cyanide Anion Chemosensors : Research on coumarin benzothiazole derivatives, structurally related to the compound , indicated their potential as chemosensors for cyanide anions. This application is important for environmental monitoring and safety (Wang et al., 2015).
Mechanism of Action
Target of Action
The compound, also known as N-(4-thiophen-2-yl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide, is a thiazole derivative . Thiazoles are known to have diverse biological activities and can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to different biological outcomes . For example, some thiazole derivatives can bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives are known to affect various biochemical pathways depending on their structure and target . For example, some thiazole derivatives can inhibit quorum sensing pathways in bacteria, affecting their ability to respond to external factors such as nutrient availability and defense mechanisms .
Pharmacokinetics
The solubility of thiazole derivatives in water, alcohol, and ether, as well as their resistance to reactivity with electrophiles, may affect their bioavailability .
Result of Action
Thiazole derivatives are known to have various effects depending on their structure and target . For example, some thiazole derivatives can cause cell death by inducing DNA double-strand breaks .
Action Environment
The physico-chemical properties of thiazole derivatives, such as their solubility and resistance to reactivity with electrophiles, may be influenced by environmental factors .
Future Directions
Biochemical Analysis
Biochemical Properties
The biochemical properties of N-(4-(thiophen-2-yl)thiazol-2-yl)benzo[d]thiazole-6-carboxamide are largely determined by the thiazole ring, which is a key structural feature of this compound . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom . These properties enable the compound to interact with various enzymes, proteins, and other biomolecules, although specific interactions have not been reported in the literature.
Cellular Effects
Thiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and antitumor effects . These effects are likely mediated through interactions with various cellular processes, such as cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Thiazole derivatives are known to exhibit a range of effects over time, including changes in cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been reported in the literature. Thiazole derivatives are known to exhibit a range of effects at different dosages, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Thiazole derivatives are known to interact with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
Thiazole derivatives are known to interact with various transporters or binding proteins, and can affect their localization or accumulation .
Subcellular Localization
Thiazole derivatives are known to be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Properties
IUPAC Name |
N-(4-thiophen-2-yl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9N3OS3/c19-14(9-3-4-10-13(6-9)22-8-16-10)18-15-17-11(7-21-15)12-2-1-5-20-12/h1-8H,(H,17,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPMCPFYXCXJOER-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CSC(=N2)NC(=O)C3=CC4=C(C=C3)N=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9N3OS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl 2-[[4-(dimethylsulfamoyl)benzoyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2407527.png)
![[4-(Pyridin-2-ylmethyl)piperazin-1-yl]-[4-(trifluoromethyl)pyrimidin-2-yl]methanone](/img/structure/B2407528.png)
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(3-pentyl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2407529.png)
![4-[5-chloro-4-[4-(ethoxycarbonyl)piperidin-1-yl]-6-oxopyridazin-1(6H)-yl]benzoic acid](/img/structure/B2407531.png)
![Methyl 7-bromothieno[3,2-c]pyridine-2-carboxylate](/img/structure/B2407533.png)


![3-{[2-(2,5-dimethylphenyl)-2-oxoethyl]thio}-7-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2407539.png)

![N-(2-chlorophenyl)-N'-[5-methyl-2-(morpholin-4-ylcarbonyl)-3-phenyl-1H-indol-7-yl]urea](/img/structure/B2407541.png)



![ethyl 2-(aminocarbonyl)-1-[2-(4-fluorophenyl)-2-oxoethyl]-1H-imidazole-4-carboxylate](/img/structure/B2407548.png)
